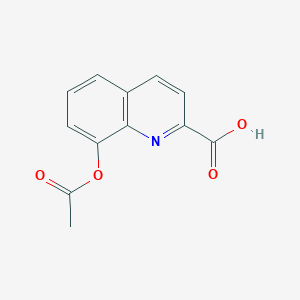

8-(Acetyloxy)quinoline-2-carboxylic acid

Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical and Medicinal Sciences

The history of quinoline derivatives in medicine is intrinsically linked to the fight against malaria. The first notable quinoline-based drug was quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree. researchgate.net Its use as a treatment for fever was first documented in the 17th century. mdpi.com The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a significant milestone, allowing for standardized dosing and further chemical investigation. patsnap.com

The success of quinine spurred the development of synthetic quinoline-based antimalarials in the 20th century, leading to the creation of drugs like chloroquine (B1663885) in the 1930s. mdpi.com Chloroquine became a cornerstone of malaria treatment and prophylaxis for decades. researchgate.net The evolution of quinoline chemistry continued with the synthesis of a broad spectrum of derivatives exhibiting diverse pharmacological activities beyond their antimalarial origins. Researchers have successfully modified the quinoline nucleus to develop antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov This has established quinolines as a crucial class of compounds in the ongoing quest for new therapeutic agents.

Overview of the Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold is often referred to as a "privileged structure" in medicinal chemistry. nih.govgoogle.com This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, leading to a wide range of biological activities. google.com

The ability to synthesize a large library of structurally diverse derivatives has facilitated the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective drugs. google.com Quinoline-based compounds have been found to interact with a variety of biological targets, including enzymes like tyrosine kinases and topoisomerases, as well as DNA. google.com This broad spectrum of activity has led to the development of quinoline-containing drugs for cancer, infectious diseases, and inflammatory conditions. researchgate.netsemanticscholar.org

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound | Biological Activity |

| Quinine | Antimalarial |

| Chloroquine | Antimalarial, Anti-inflammatory |

| Ciprofloxacin | Antibacterial |

| Topotecan | Anticancer |

| Bedaquiline | Antitubercular |

Specific Focus on Quinoline-2-carboxylic Acid and its Acetoxylated Analogues

Within the broad family of quinolines, quinoline-2-carboxylic acid and its derivatives represent a significant area of research. The presence of the carboxylic acid group at the 2-position provides a key site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives with potentially enhanced biological activities. mdpi.com

One such analogue is 8-hydroxyquinoline-2-carboxylic acid, a known metabolite of tryptophan in some insect larvae where it is believed to act as an iron chelator. googleapis.com The hydroxyl group at the 8-position, in conjunction with the nitrogen atom of the quinoline ring, creates a bidentate chelation site for metal ions. This chelating ability is a key feature of many biologically active 8-hydroxyquinoline (B1678124) derivatives. rroij.com

The focus of this article, 8-(Acetyloxy)quinoline-2-carboxylic acid , is a direct derivative of 8-hydroxyquinoline-2-carboxylic acid. The acetylation of the hydroxyl group at the 8-position results in an ester. This modification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and ability to form hydrogen bonds. Such changes can, in turn, influence its pharmacokinetic profile and biological activity. While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred to proceed via the acetylation of 8-hydroxyquinoline-2-carboxylic acid. The introduction of the acetyloxy group could serve as a prodrug strategy, potentially masking the chelating hydroxyl group until the acetyl group is cleaved by esterases in the body. google.com This could be a mechanism to improve bioavailability or modulate the compound's activity. Further research is necessary to fully elucidate the synthesis, properties, and potential therapeutic applications of this specific acetoxylated analogue.

Structure

3D Structure

Properties

CAS No. |

66052-84-4 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

8-acetyloxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO4/c1-7(14)17-10-4-2-3-8-5-6-9(12(15)16)13-11(8)10/h2-6H,1H3,(H,15,16) |

InChI Key |

DYFOIQSNLQEERF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 8-(Acetyloxy)quinoline-2-carboxylic Acid

A retrosynthetic analysis of this compound reveals a logical pathway for its construction from simpler, more readily available starting materials. The primary disconnection involves the hydrolysis of the ester bond at the C-8 position, which simplifies the target molecule to 8-hydroxyquinoline-2-carboxylic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Further disconnection of the 8-hydroxyquinoline-2-carboxylic acid core can be envisioned through several classical quinoline (B57606) synthesis routes. One logical approach, based on the Friedländer annulation, involves breaking the bonds between the nitrogen (N-1) and C-2, and between C-4 and C-4a. This deconstruction leads to a 2-amino-3-hydroxybenzaldehyde (B7904644) precursor and a dicarbonyl compound, such as pyruvic acid or its ester, which provides the C-2 carboxylic acid and C-3 atom of the quinoline ring. An alternative disconnection, following the logic of the Doebner-von Miller reaction, would involve retrosynthetically breaking down the molecule into an appropriately substituted aniline (B41778), such as anthranilic acid, and an α,β-unsaturated carbonyl compound. This systematic deconstruction provides a clear roadmap for the forward synthesis of the target compound.

Classical and Modern Synthetic Approaches for Quinoline-2-carboxylic Acid Derivatives

The synthesis of the quinoline-2-carboxylic acid scaffold is a well-established field, with numerous methods developed since the 19th century. These range from venerable condensation reactions to highly efficient modern multi-component strategies.

Several classical name reactions provide robust pathways to the quinoline nucleus. While some are more suited to specific substitution patterns, they form the foundation of quinoline synthesis.

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde with an α-methyl group). pharmaguideline.commdpi.com For the synthesis of quinoline-2-carboxylic acids, a 2-aminobenzaldehyde can be condensed with pyruvic acid or its derivatives in the presence of a base, leading directly to the desired heterocyclic core. pharmaguideline.commdpi.com

Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgacs.orgsynarchive.com It is a versatile method that can be adapted to produce a wide range of substituted quinolines. iipseries.orgslideshare.net An improved Doebner-Miller reaction utilizing anthranilic acid and crotonaldehyde (B89634) has been successfully employed to synthesize 2-alkyl-8-quinoline carboxylic acids. researchgate.net

Pfitzinger Reaction : The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds via the opening of the isatin ring to form an intermediate that then cyclizes with the carbonyl compound. wikipedia.org While the classical Pfitzinger reaction yields 4-carboxyquinolines, its principles of ring formation from isatin precursors are a cornerstone of quinoline chemistry. mdpi.com

Combes Quinoline Synthesis : This synthesis involves the reaction of an aniline with a β-diketone under acidic catalysis. wikipedia.orgdrugfuture.com The intermediate Schiff base undergoes acid-catalyzed ring closure to form a 2,4-substituted quinoline. iipseries.orgwikipedia.org

| Reaction Name | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Active Methylene Compound | 2,3-Substituted Quinolines | pharmaguideline.commdpi.com |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl Compound | Substituted Quinolines | wikipedia.orgacs.org |

| Pfitzinger Reaction | Isatin + Carbonyl Compound + Base | Quinoline-4-carboxylic Acids | wikipedia.orgresearchgate.net |

| Combes Synthesis | Aniline + β-Diketone | 2,4-Substituted Quinolines | wikipedia.orgdrugfuture.com |

The introduction of the acetyloxy group at the C-8 position is typically achieved through standard esterification of the corresponding 8-hydroxyquinoline (B1678124) precursor. This transformation can be accomplished using common acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

In multi-step syntheses, the hydroxyl group of an 8-hydroxyquinoline derivative may be deliberately acetylated to serve as a protecting group. nih.gov This strategy prevents the hydroxyl group from participating in undesired side reactions during subsequent chemical modifications at other positions on the quinoline ring. The acetyl group can later be removed under mild hydrolysis conditions to regenerate the free hydroxyl group. nih.gov While not a direct synthesis of the final product, the Fries rearrangement of 8-acetoxyquinoline, promoted by a Lewis acid like aluminum chloride, can be used to form C-acetylated 8-hydroxyquinolines. researchgate.netscispace.comrroij.com

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step from three or more starting materials. researchgate.netrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

Several MCRs have been developed for the synthesis of quinoline derivatives. The Povarov reaction, for example, is a versatile MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com However, variations using alkynes in place of alkenes can lead directly to the aromatic quinoline core. mdpi.com A notable one-pot protocol for the synthesis of quinoline-2-carboxylates has been developed, reacting 2-aminobenzaldehydes with β-nitroacrylates under basic conditions, demonstrating a modern and efficient approach to this specific scaffold. nih.gov

| Reaction Type | Key Reactants | Key Features | Reference |

|---|---|---|---|

| One-Pot Annulation | 2-Aminobenzaldehyde + β-Nitroacrylate | High efficiency, good yields, use of a solid base. | nih.gov |

| Modified Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | BF3·THF promoter allows for electron-deficient anilines. | thieme-connect.com |

Derivatization Strategies of the Quinoline-2-carboxylic Acid Core

The quinoline-2-carboxylic acid structure serves as a versatile scaffold for further chemical modification. The carboxylic acid moiety at the C-2 position is a prime site for derivatization, enabling the synthesis of a wide array of functional analogues.

The carboxylic acid group at the C-2 position can be readily converted into a variety of other functional groups, most commonly esters and amides. researchgate.net

A common two-step method involves first activating the carboxylic acid by converting it into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. researchgate.netajchem-a.com The resulting quinoline-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with alcohols or amines to yield the corresponding esters or amides in good yields. researchgate.net

Alternatively, modern peptide coupling reagents allow for the direct one-pot formation of amides from the carboxylic acid and an amine, avoiding the need to isolate the reactive acyl chloride. hepatochem.com A wide range of coupling agents can be employed for this purpose. The condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines has been achieved using phosphorus trichloride. nih.gov Other powerful coupling reagents used in the synthesis of quinoline carboxamides include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of N,N-diisopropylethylamine (DIEA), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.govacs.org These methods are highly efficient and are compatible with a broad range of functional groups. acs.org The carboxylic acid can also be converted to hydrazides by reacting the activated acid with hydrazine. ajchem-a.commdpi.com

| Reagent Abbreviation | Full Chemical Name | Reference |

|---|---|---|

| TBTU | 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate | nih.gov |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | acs.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | acs.org |

| DCC | Dicyclohexylcarbodiimide | hepatochem.com |

| DIC | Diisopropylcarbodiimide | hepatochem.com |

Substitutions and Transformations on the Quinoline Ring System

The functionalization of the quinoline core is a key strategy for modulating the physicochemical and biological properties of these compounds. While direct electrophilic substitution is often challenging and yields mixtures of isomers, modern synthetic methods have enabled regioselective modifications at various positions of the quinoline ring.

Functionalization at the C-8 Position

Achieving regioselective functionalization at the C-8 position of the quinoline ring represents a significant synthetic challenge due to its remote location from the ring nitrogen. However, the use of a directing group, such as an N-oxide, has proven to be an effective strategy to facilitate C-H activation at this distal position. Transition-metal catalysis, particularly with rhodium, has been instrumental in developing these methodologies.

The N-oxide group acts as a "traceless directing group," coordinating to the metal catalyst and positioning it in proximity to the C-8 hydrogen atom, thereby enabling selective C-H bond cleavage and subsequent functionalization. researchgate.net For instance, rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides with olefins has been reported. researchgate.net This reaction demonstrates broad substrate scope and provides good yields of the C-8 alkylated products. researchgate.net Similarly, a rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes as the allyl source has been developed, proceeding at room temperature with good diastereoselectivity. rsc.org

Recent research has also explored metal-free approaches. A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been shown to afford C-8 functionalized products in good yields. rsc.org These methods highlight the synthetic utility of the N-oxide group as a stepping stone for introducing diverse functionalities at the C-8 position. nih.gov

Table 1: Examples of C-8 Functionalization of Quinoline Derivatives

| Reaction Type | Catalyst/Reagent | Directing Group | Functional Group Introduced | Ref. |

|---|---|---|---|---|

| Alkylation | Rh(III) / Olefins | N-Oxide | Alkyl | researchgate.net |

| Allylation | Rh(III) / Vinylcyclopropanes | N-Oxide | Allyl | rsc.org |

| Amidation | Co(II) / Dioxazolones | N-Oxide | Amide | rsc.org |

| Friedel-Crafts | Brønsted Acid / Ynamides | N-Oxide | Substituted Vinyl | rsc.org |

Introduction of Diverse Chemical Entities at Other Ring Positions

Functionalization at other positions on the quinoline ring, such as C-2, C-3, and C-4, is more established and can be achieved through various synthetic routes. nih.gov The reactivity at these positions is influenced by the electronic properties of the pyridine ring within the quinoline scaffold.

C-2 Position: The C-2 position is particularly susceptible to functionalization due to its proximity to the nitrogen atom, which increases the acidity of the C2-H bond. nih.gov This has been exploited in numerous transition metal-catalyzed reactions. Palladium-catalyzed C-2 arylation of quinoline N-oxides has been described, providing a direct route to 2-arylquinolines. nih.gov Copper-catalyzed reactions are also prevalent; for example, the intermolecular dehydrogenative amination and amidation of quinoline N-oxides with lactams or cyclamines efficiently constructs 2-aminoquinolines. nih.gov Furthermore, iron-catalyzed C-2 alkenylation of quinoline N-oxides with acrylates and styrenes has been successfully achieved. rsc.org

C-3 and C-4 Positions: The functionalization of the C-3 and C-4 positions is less straightforward than at C-2 but can be accomplished using specific catalytic systems. nih.gov For example, palladium-catalyzed C-3 arylation of quinoline has been demonstrated with good regioselectivity. nih.gov Nucleophilic substitution reactions are also possible, particularly when the C-4 position is occupied by a good leaving group. chemistry-online.com The Pfitzinger synthesis is a classical method that yields quinoline-4-carboxylic acids. chemistry-online.com

Table 2: Functionalization at Various Positions of the Quinoline Ring

| Position | Reaction Type | Catalyst/Reagent | Functional Group Introduced | Ref. |

|---|---|---|---|---|

| C-2 | Arylation | Pd(OAc)₂ | Aryl | nih.gov |

| C-2 | Amination | Copper Catalyst | Amino | nih.gov |

| C-2 | Alkenylation | Iron Catalyst | Alkenyl | rsc.org |

| C-3 | Arylation | Pd(OAc)₂ | Aryl | nih.gov |

| C-4 | Carboxylation | Pfitzinger Reaction | Carboxylic Acid | chemistry-online.com |

Catalytic Approaches in Quinoline-2-carboxylic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of the quinoline-2-carboxylic acid scaffold, offering efficient and often more environmentally benign alternatives to classical methods. nih.govnih.gov These approaches include transition metal catalysis and the use of solid acid catalysts.

Transition metal-catalyzed C-H activation and subsequent annulation is a powerful modern strategy. A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com In this system, the rhodium catalyst facilitates the ortho-C–H bond activation of the aniline, which is a key step in the cyclization process. mdpi.com Copper species are often employed as oxidants in such catalytic cycles. mdpi.com Copper-catalyzed one-pot aerobic oxidation and cyclization of C(sp³)–H/C(sp²) bonds has also been developed for quinoline synthesis. mdpi.com

Heterogeneous catalysis offers advantages in terms of catalyst reusability and simplified product purification. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for quinoline synthesis. This reaction can be effectively catalyzed by solid acids. For instance, Nafion NR50, a sulfonic acid-functionalized polymer, has been utilized as a reusable solid acid catalyst for the Friedländer synthesis of quinolines under microwave irradiation, representing an environmentally friendly approach. mdpi.com Another one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes employs a solid-supported base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). nih.govnih.gov

Table 3: Catalytic Methods for Quinoline-2-Carboxylate Synthesis

| Catalyst Type | Specific Catalyst | Reaction/Method | Key Features | Ref. |

|---|---|---|---|---|

| Transition Metal | Rhodium complex | C-H Activation/Cyclization | Regioselective, mild conditions | mdpi.com |

| Transition Metal | Copper(I) or (II) | Oxidative Cyclization | Utilizes O₂ as oxidant | mdpi.com |

| Solid Acid | Nafion NR50 | Friedländer Annulation | Heterogeneous, reusable, microwave-assisted | mdpi.com |

| Solid Base | BEMP | Aza-Michael/Henry Cascade | One-pot, heterogeneous conditions | nih.govnih.gov |

Despite a comprehensive search for scientific literature and data, specific experimental research findings for the compound "this compound" are not available in the public domain. While extensive information exists for its parent compound, 8-hydroxyquinoline-2-carboxylic acid, and other quinoline derivatives, detailed molecular characterization and structural elucidation data for the acetylated form as requested are not documented in the searched scientific databases and publications.

The synthesis and subsequent detailed analysis using techniques such as ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, Mass Spectrometry, and X-ray Crystallography for this compound have not been reported in the available literature. As a result, constructing a scientifically accurate article with specific data tables and detailed research findings, as per the provided outline, is not possible at this time.

To provide the requested article, access to proprietary research, or the original synthesis and characterization of this specific compound would be necessary. Without such data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and adherence to documented research.

Molecular Characterization and Structural Elucidation in Research

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of quinoline (B57606) carboxylic acids, HPLC methods are typically developed to achieve high resolution and sensitivity. For the analysis of compounds structurally similar to 8-(Acetyloxy)quinoline-2-carboxylic acid, reversed-phase HPLC is a common approach.

A typical HPLC method for a quinoline carboxylic acid derivative might employ a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like formic acid or phosphoric acid in water. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the analyte from impurities or other components in the mixture.

While specific HPLC parameters for this compound are not extensively detailed in publicly available research, analogous methods for related compounds provide a framework for its analysis. For instance, the separation of quinoline-3-carboxylic acid has been achieved using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The purity of related compounds like 8-Hydroxy-2-quinolinecarboxylic acid is routinely assessed by manufacturers using HPLC, often achieving purities of ≥98.0%. sigmaaldrich.com

Below is a hypothetical data table illustrating the type of parameters that would be established in an HPLC method for this compound, based on common practices for similar compounds.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)

For more demanding analytical challenges requiring higher sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is the method of choice. This technique combines the superior separation power of UHPLC, which uses columns with smaller particle sizes to achieve faster and more efficient separations, with the precise mass analysis capabilities of HRMS/MS.

The application of UHPLC-MS/MS has been demonstrated for the determination of other quinoxaline-2-carboxylic acid derivatives in various matrices. nih.govnih.gov In such methods, the analytes are first separated on a UHPLC column and then introduced into the mass spectrometer. The mass spectrometer is typically operated in a positive electrospray ionization (ESI+) mode for these types of compounds. nih.gov The analysis involves selecting the precursor ion (the ionized molecule of interest) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.govmdpi.com

For this compound, a UHPLC-HRMS/MS method would provide not only its retention time but also its accurate mass, which can be used to confirm its elemental composition. The fragmentation pattern obtained from MS/MS analysis would serve as a structural fingerprint, allowing for unambiguous identification.

The table below outlines potential parameters for a UHPLC-HRMS/MS analysis of this compound, extrapolated from established methods for analogous structures.

| Parameter | Condition |

| UHPLC System | High-performance system with binary pump |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan and Tandem MS (MS/MS) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Collision Energy | Optimized for characteristic fragmentation |

Structure Activity Relationships Sar and Pharmacophore Analysis

Conformational and Electronic Requirements for Biological Activity

The spatial arrangement of the quinoline (B57606) ring system is a critical determinant of biological activity. The planarity of the bicyclic quinoline core allows for potential π-π stacking interactions with aromatic residues in receptor binding sites. mdpi.com The dihedral angle between the quinoline ring and any substituents can influence how the molecule fits within a binding pocket. For instance, in related phenyl quinoline-2-carboxylate derivatives, the dihedral angle between the quinoline and phenyl rings has been observed to be around 55-67°. mdpi.com

Electronic properties also play a pivotal role. The presence and position of electron-withdrawing or electron-donating groups on the quinoline ring can modulate the molecule's acidity, basicity, and ability to form hydrogen bonds. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of electron-withdrawing groups, such as fluorine at the 5-position, can enhance inhibitory activity against certain enzymes. mdpi.com Conversely, bulky or electronically disruptive substituents, like 5,7-dichloro groups, may reduce activity due to steric hindrance or an unfavorable alteration of the electronic distribution. mdpi.com

Impact of the 8-(Acetyloxy) Group on Receptor Binding and Efficacy

The 8-(acetyloxy) group is a defining feature of the molecule. This ester group significantly alters the properties of the parent 8-hydroxyquinoline scaffold. The 8-hydroxy group is well-known for its potent metal-chelating ability, a property crucial for the biological activity of many 8-hydroxyquinoline derivatives, including anticancer and neuroprotective effects. mdpi.comrroij.com

The acetyloxy group acts as a mask for this chelating function. This suggests several possibilities for its role in biological systems:

Prodrug Function : The ester is likely susceptible to in-vivo hydrolysis by esterase enzymes, releasing the active 8-hydroxyquinoline-2-carboxylic acid. This mechanism can improve pharmacokinetic properties such as membrane permeability and bioavailability, similar to how acetylsalicylic acid (aspirin) acts as a prodrug for salicylic (B10762653) acid. wikipedia.org

Modified Lipophilicity : The acetyl group increases the lipophilicity of the molecule compared to the parent hydroxyl compound, which can enhance its ability to cross biological membranes. nih.gov

Altered Binding Interaction : Prior to hydrolysis, the bulkier and electronically different acetyloxy group would interact differently with a receptor compared to a hydroxyl group. It is unable to act as a hydrogen bond donor and its potential as an acceptor is weaker.

Therefore, the 8-(acetyloxy) group is a critical modulator of the compound's pharmacokinetic and pharmacodynamic profile, likely serving as a bioreversible prodrug moiety that delivers the active 8-hydroxy form to the target site.

Influence of Substituents at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a key pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor and acceptor, and to form ionic bonds or salt bridges with basic residues (like arginine or lysine) in a receptor. nih.govnih.gov

Modification of this group has a profound impact on activity. Studies on related quinoline-2-carboxylic acids show that converting the carboxylic acid to esters or amides can result in compounds with different biological profiles, such as anti-inflammatory or analgesic activity. researchgate.net For example, the synthesis of 8-hydroxyquinoline-2-carboxanilides (amides) produced derivatives with antiviral activity. The nature of the substituents on the anilide ring was found to directly influence this activity, with electron-withdrawing properties often leading to better outcomes. nih.gov This underscores the C2-position as a crucial site for establishing specific interactions with a biological target. The strict requirement for a carboxylic acid at the C4-position in other classes of quinoline inhibitors further highlights the general importance of this acidic moiety for potent biological activity. nih.gov

Key Pharmacophoric Elements within the Quinoline-2-carboxylic Acid Scaffold for Target Interaction

A pharmacophore model for this class of compounds can be constructed based on the key structural features required for target interaction.

Quinoline Ring System : Serves as a rigid scaffold and provides a hydrophobic surface for van der Waals interactions. It can also engage in π-π stacking.

Quinoline Nitrogen (N1) : Acts as a hydrogen bond acceptor, a common interaction motif for heterocyclic compounds.

Carboxylic Acid at C2 : A critical interaction point, functioning as a hydrogen bond donor/acceptor and potentially forming an ionic bond.

Oxygen at C8 : Whether in the acetyloxy (prodrug) or hydroxy (active) form, this position is crucial. As a hydroxyl group, it acts as a hydrogen bond donor/acceptor and a potent metal ion chelator, which is a known mechanism of action for many 8-hydroxyquinoline derivatives. rroij.comnih.gov

Molecular modeling of related compounds, such as 8-hydroxy-quinoline-7-carboxylic acid, has shown that this scaffold can fit into ATP-binding pockets of kinases, with the hydroxyl and carboxylic acid groups forming key hydrogen bonds with residues like Asp186 and Lys67. nih.govresearchgate.net

| Pharmacophoric Feature | Position | Potential Interaction Type | Importance |

|---|---|---|---|

| Quinoline Ring | Core Scaffold | π-π Stacking, Hydrophobic Interactions | High |

| Heterocyclic Nitrogen | N1 | Hydrogen Bond Acceptor | High |

| Carboxylic Acid | C2 | Hydrogen Bond Donor/Acceptor, Ionic Bonding | Critical |

| 8-Hydroxy Group (Active Form) | C8 | Hydrogen Bond Donor/Acceptor, Metal Chelation | Critical |

Comparative SAR Studies with Related Quinoline and 8-Hydroxyquinoline Derivatives

Comparing 8-(acetyloxy)quinoline-2-carboxylic acid with related structures provides valuable insights into its potential activities.

Comparison with 8-Hydroxyquinoline (8-HQ) Derivatives : The most relevant comparison is with 8-HQ derivatives. The introduction of a hydroxyl group at the 8-position of a quinoline scaffold often imparts significant biological activity, including antitumor, antibacterial, and neuroprotective effects, which are often linked to its ability to chelate metal ions. rroij.comnih.gov For instance, 8-hydroxy-2-quinolinecarbaldehyde showed potent in-vitro cytotoxicity against several human cancer cell lines. nih.gov In multifunctional compounds designed for Alzheimer's therapy, 8-hydroxyquinoline derivatives displayed a balanced profile of cholinesterase inhibition, Aβ aggregation blocking, and metal chelation. mdpi.com The 8-(acetyloxy) group is expected to temper this activity until it is hydrolyzed to the free hydroxyl.

Comparison with other Quinoline Carboxylic Acids : The position of the carboxylic acid group is crucial. While quinoline-2-carboxylic acid and quinoline-4-carboxylic acid both exhibit biological activities like antiproliferative and anti-inflammatory effects, the specific placement dictates the geometry of interaction with a target. nih.gov For some targets, the 4-position is optimal nih.gov, while for others, the 2-position allows for the necessary binding orientation.

Impact of Ring Substituents : As seen in various 8-HQ analogs, additional substituents on the quinoline ring can fine-tune activity. Halogenation (e.g., with fluorine or chlorine) can modulate electronic properties and lipophilicity, leading to enhanced or diminished efficacy depending on the specific target and substitution pattern. mdpi.comnih.gov

The table below summarizes the activity of selected 8-hydroxyquinoline derivatives, illustrating the importance of the 8-OH group and other substitutions.

| Compound | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Parent 8-OH scaffold | Anticancer, antibacterial, neuroprotective | rroij.comnih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | 8-OH, 2-CHO | Potent cytotoxicity against Hep3B cancer cells | nih.gov |

| 8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | 8-OH, 2-CONHR, electron-withdrawing group on anilide | Antiviral activity (85% inhibition of H5N1) | nih.gov |

| 5-Fluoro-8-hydroxyquinoline derivative | 8-OH, 5-F (electron-withdrawing) | Potent BuChE inhibition (for Alzheimer's) | mdpi.com |

| 5,7-Dichloro-8-hydroxyquinoline derivative | 8-OH, 5,7-Cl (bulky, electron-withdrawing) | Markedly reduced enzyme inhibitory activity | mdpi.com |

Pre Clinical Biological Activity and Mechanistic Studies

Enzyme Inhibition Profiles and Molecular Targeting

The quinoline (B57606) scaffold and its derivatives have been the subject of extensive research due to their wide range of biological activities, including the inhibition of various enzymes implicated in disease. The specific compound, 8-(acetyloxy)quinoline-2-carboxylic acid, is a member of this broad class of molecules. While direct and extensive research on this particular derivative is not widely available in the public domain, the biological activities of its core components—the quinoline-2-carboxylic acid and 8-hydroxyquinoline (B1678124) (the deacetylated form) moieties—have been investigated against several enzyme targets. This section will draw upon the established activities of these closely related structural analogs to infer the potential enzyme inhibition profile of this compound.

Kinase Inhibition (e.g., Pim-1 Kinase) and ATP-Binding Pocket Interactions

The Pim-1 kinase, a serine/threonine kinase, is a recognized proto-oncogene involved in cell cycle progression and apoptosis. Its role in various malignancies has made it an attractive target for the development of small molecule inhibitors. Research has identified that the 8-hydroxy-quinoline scaffold is a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov Molecular modeling studies suggest that this scaffold can interact with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is essential for its inhibitory activity. nih.gov

Derivatives such as quinoline-2-carboxamides have been identified as potent inhibitors of Pim-1 kinase. nih.gov Although specific inhibitory data for this compound against Pim-1 kinase is not available, the presence of the quinoline core suggests a potential for interaction with the ATP-binding site of kinases. The carboxylic acid group at the 2-position and the acetyloxy group at the 8-position would influence the compound's electronic and steric properties, thereby modulating its binding affinity and selectivity for Pim-1 and other kinases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and immunosuppressive agents. Several quinoline carboxylic acids have been developed as potent inhibitors of DHODH. nih.gov For instance, a structure-guided approach has led to the discovery of potent quinoline-based analogues that interact with the brequinar-binding pocket of DHODH. nih.gov These compounds typically feature a quinoline core with a carboxylic acid moiety, which is crucial for their inhibitory activity. The development of such inhibitors highlights the potential of the quinoline carboxylic acid scaffold in targeting DHODH. nih.gov While there is no specific data on the DHODH inhibitory activity of this compound, its structural similarity to known quinoline-based DHODH inhibitors suggests it may warrant investigation in this context.

NAD(P)H-quinone Oxidoreductase (NQO1) Activity Modulation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a role in the detoxification of quinones and has been implicated in cancer prevention and therapy. The modulation of NQO1 activity by small molecules is an area of active research. Certain compounds can act as substrates or inhibitors of NQO1, influencing its protective functions. For example, various 5-arylamino-2-methyl-4,7-dioxobenzothiazoles have been evaluated for their ability to modulate NQO1 activity. nih.gov While the direct effect of this compound on NQO1 has not been reported, the quinoline ring system, being a quinone-like structure, suggests a potential for interaction with this enzyme. Further studies would be required to determine if it acts as a substrate, an inhibitor, or an inducer of NQO1.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a critical role in cancer invasion and metastasis. The 8-hydroxyquinoline moiety is a known zinc-chelating group and has been incorporated into the design of MMP inhibitors. nih.gov A series of 8-hydroxyquinoline derivatives have been synthesized and shown to exhibit inhibitory activity against MMP-2 and MMP-9. nih.gov The 8-hydroxy group is thought to be crucial for coordinating with the catalytic zinc ion in the active site of these enzymes. Given that this compound is a pro-drug form of 8-hydroxyquinoline-2-carboxylic acid, it could be hypothesized that in a biological system, the acetyl group may be hydrolyzed to release the active 8-hydroxy form, which could then exert an inhibitory effect on MMPs.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. As such, LOX inhibitors have potential as anti-inflammatory agents. nih.gov The inhibition of LOX can be achieved by various mechanisms, including iron chelation and antioxidant activity. While there is a lack of direct evidence for the inhibition of LOX by this compound, the general anti-inflammatory properties of some quinoline derivatives have been noted. nih.gov Further investigation would be necessary to ascertain any direct inhibitory effect on LOX enzymes.

Antimicrobial Efficacy (In Vitro Studies)

The quinoline core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid and the fluoroquinolones being prominent examples. Derivatives of quinoline-2-carboxylic acid have also been synthesized and investigated for their antimicrobial properties. ajchem-a.com These compounds have shown activity against a range of bacteria. Similarly, 8-hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial growth. The combination of the quinoline-2-carboxylic acid scaffold with an 8-acetyloxy group in this compound suggests a potential for antimicrobial efficacy. In vitro studies would be necessary to determine the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains and to elucidate the mechanism of action, which could involve the inhibition of essential microbial enzymes or disruption of cellular processes through metal chelation following de-acetylation.

Antibacterial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

There is no specific information available in the provided search results regarding the antibacterial activity of this compound against bacterial strains such as Staphylococcus aureus or Escherichia coli. However, the broader family of quinoline derivatives has been extensively studied for antibacterial properties. ajchem-a.comsemanticscholar.org For instance, novel compounds synthesized from quinoline-2-carboxylic acid have shown inhibitory activity against these specific bacterial species. ajchem-a.com Similarly, 8-hydroxyquinoline derivatives have been investigated as potential antibiotics against S. aureus. nih.gov

Antifungal Activity against Fungal Species (e.g., Candida species)

Specific studies detailing the antifungal activity of this compound against Candida species were not found in the available search results. The parent compound, 8-hydroxyquinoline, and its derivatives are known to possess antifungal properties. researchgate.netresearchgate.net Research on halogenated quinoline analogues has also demonstrated in vitro antifungal and antibiofilm activities against Candida albicans. nih.gov Derivatives of quinoline-2-carboxylic acid have also been tested for efficacy against Candida species. ajchem-a.com

Antitubercular Activity

There is no direct evidence from the search results to describe the antitubercular activity of this compound. However, the 8-hydroxyquinoline scaffold is a known pharmacophore with recognized antitubercular potential. researchgate.net Studies on 8-hydroxyquinoline derivatives have shown them to be bactericidal against Mycobacterium tuberculosis. researchgate.net Furthermore, other arylated quinoline carboxylic acid backbones have been investigated as inhibitors of M. tuberculosis DNA gyrase. nih.gov

Antiviral Properties (In Vitro Studies)

While the quinoline scaffold is central to a class of HIV integrase inhibitors, no specific data on this compound's ability to inhibit HIV integrase was found. nih.gov Quinolone carboxylic acid derivatives have been reported as inhibitors of HIV-1 integrase. nih.gov The mechanism for related compounds often involves the chelation of divalent metal ions within the enzyme's active site, which is crucial for its catalytic activity. researchgate.net Basic quinolinonyl diketo acid derivatives, for example, have been developed as potent inhibitors of HIV-1 integrase. acs.org

Information specifically detailing the broad-spectrum antiviral potential of this compound is not available in the provided search results. Nonetheless, the quinoline scaffold is present in various compounds investigated for broad-spectrum antiviral activity against enteroviruses and coronaviruses. nih.govnih.gov

Pre-clinical Anticancer and Antiproliferative Investigations (Cell-Based Assays)

Direct preclinical anticancer and antiproliferative studies on this compound were not identified in the search results. However, related quinoline derivatives have been evaluated for such properties. Quinoline-2-carboxylic acid has shown significant cytotoxicity in cervical HeLa cancer cells and growth inhibition capacities against mammary MCF7 cell lines. researchgate.netnih.gov Other substituted quinoline-4-carboxylic acid derivatives have been synthesized and investigated as potent inhibitors for potential cancer therapy. frontiersin.org

Activity against Specific Cancer Cell Lines (e.g., HepG2, HCT 116, SK-OV-3, PC-3, A549)

While direct studies on this compound are limited, research into structurally related 8-hydroxyquinoline (8-HQ) derivatives provides significant insight into its potential anticancer activity. The cytotoxicity of these compounds has been evaluated against a panel of human cancer cell lines.

A study on new glycoconjugate derivatives containing the 8-hydroxyquinoline moiety demonstrated notable activity. nih.gov Specifically, a derivative where an acetoxy group was present (designated with R2 = OAc) was identified as the most active among the tested compounds, showing significant cytotoxicity against HCT 116 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma) cells. nih.gov The half-maximal inhibitory concentration (IC50) values for this acetoxy-containing compound are detailed in the table below.

| Cell Line | IC50 (μM) |

| HCT 116 | 22.7 |

| HeLa | 30.98 |

| MCF-7 | 4.12 |

Data sourced from a study on glycoconjugate derivatives of 8-hydroxyquinoline. nih.gov

Furthermore, the broader family of 8-hydroxyquinoline derivatives has shown efficacy against other specified cell lines. For instance, various derivatives have been reported to reduce cell viability in A549 (lung carcinoma) and HeLa cells. nih.gov Another derivative, 8-hydroxy-2-quinolinecarbaldehyde, exhibited potent in vitro cytotoxicity against a range of human cancer cell lines, including Hep3B (hepatocellular carcinoma), with an MTS50 range of 6.25±0.034 μg/mL. researchgate.net These findings collectively suggest that the 8-hydroxyquinoline scaffold, which would be released from this compound, is a promising pharmacophore for developing antitumor agents.

Mechanistic Insights into Cell Cycle Modulation and Apoptotic Pathways (e.g., p53-independent mechanisms)

Quinoline derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. The tumor suppressor protein p53 is a critical regulator of these processes, but many cancers harbor p53 mutations, making p53-independent mechanisms therapeutically valuable.

Research on a novel amidino-substituted benzimidazo[1,2-α]quinoline derivative revealed that its mechanism of action is dependent on the p53 status of the cancer cells. aacrjournals.org In HCT 116 colon cancer cells, which have wild-type p53, the compound induced a p53-dependent response, leading to cell cycle arrest and apoptosis through both caspase-3-dependent and caspase-independent pathways. aacrjournals.org Conversely, in SW620 colon cancer cells, which have a mutant p53, the same compound triggered a transient, p53-independent G2-M arrest, followed by cell death through mitotic catastrophe. aacrjournals.org

Other quinoline derivatives have also been shown to induce apoptosis. mdpi.comnih.govresearchgate.net For example, the novel synthetic derivative DFIQ was found to induce apoptotic protein cleavage and DNA damage in non-small cell lung cancer (NSCLC) cells. mdpi.com Another quinoline compound, QC-4, was shown to modulate apoptotic genes such as BAX, BAD, and p53 to induce cytotoxicity. nih.gov These studies indicate that quinoline-based compounds can trigger apoptosis through multiple pathways, including those that are independent of p53 function, suggesting a potential therapeutic advantage for cancers with p53 mutations.

Modulation of Cellular Redox Balance and Reactive Oxygen Species (ROS) Generation

An emerging mechanism for the anticancer activity of quinoline derivatives is their ability to disrupt the delicate redox balance within cancer cells. This often involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage cellular components, leading to cell death. waocp.orgnih.gov

Studies have shown that certain quinoline derivatives induce apoptosis via the production of ROS. A novel imidazoquinoline derivative was found to induce apoptosis, cell cycle arrest, and caspase-3 activation in glioblastoma cells, which was associated with a significant increase in cellular ROS levels. waocp.org Similarly, the quinoline derivative DFIQ was reported to disrupt ROS reduction, leading to an accumulation of superoxide (B77818) radicals and subsequent cell death in NSCLC cells. mdpi.com Furthermore, the genotoxicity of cupric 8-quinolinoxide, a complex of a quinoline derivative, has been directly linked to its ability to generate ROS. nih.gov This mechanism suggests that this compound, upon conversion to its active form, could potentially exert its anticancer effects by inducing oxidative stress selectively in cancer cells, which often have a compromised antioxidant defense system.

Role as Potential Prodrugs (e.g., Acetoxy Group Hydrolysis)

The chemical structure of this compound strongly suggests its design as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The "acetyloxy" group is an ester linkage that can be readily cleaved by esterase enzymes, which are abundant in the plasma and various tissues.

This enzymatic hydrolysis would convert this compound into its active form, 8-hydroxyquinoline-2-carboxylic acid. This strategy is often employed in drug design to improve pharmacokinetic properties such as absorption, distribution, and metabolic stability. The concept of using prodrugs for this class of compounds is supported by research into gluconjugates of 8-hydroxyquinolines, which were developed as potential anti-cancer prodrugs. rroij.comnih.gov By masking the active 8-hydroxyl group as an acetate (B1210297) ester, the compound may achieve better cell permeability or altered solubility before being activated at the target site.

Antioxidant Activity and Free Radical Scavenging Potential

The 8-hydroxyquinoline scaffold is known for its antioxidant properties, which are largely attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions. mdpi.comnih.govnih.gov As the prodrug, this compound would not be expected to exhibit significant antioxidant activity itself, as its phenolic hydroxyl group is masked. However, upon hydrolysis to 8-hydroxyquinoline-2-carboxylic acid, it would release the active antioxidant moiety.

Metal Chelation Studies and Biological Implications (e.g., Iron)

One of the most well-documented properties of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions. rroij.comnih.govresearchgate.netresearchgate.netdovepress.com The structure of 8-hydroxyquinoline, with a hydroxyl group at position 8 in close proximity to the nitrogen atom in the heterocyclic ring, creates an ideal bidentate ligand for coordinating with a wide range of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govrroij.com

The active form of the title compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), is a particularly strong chelating agent. nih.govuncw.edu It has been identified as a siderophore (an iron-chelating compound) in the gut of certain larvae, where it regulates bacterial populations by sequestering iron. nih.govresearchgate.net Studies have confirmed that 8-HQA forms extremely stable complexes with both Fe²⁺ and Fe³⁺. researchgate.net This iron-chelating ability is believed to be a key component of the antiproliferative activity of 8-HQ derivatives. rroij.com By depriving cancer cells of iron, an essential element for DNA synthesis and cellular proliferation, these compounds can effectively inhibit tumor growth. Therefore, this compound likely functions as a delivery system, releasing the active iron chelator 8-hydroxyquinoline-2-carboxylic acid within the biological system.

Investigation of P-Selectin Antagonism

P-selectin is a cell adhesion molecule that plays a crucial role in the initial stages of inflammation by mediating the rolling of leukocytes on the endothelial surface. Antagonists of P-selectin are being investigated as potential treatments for inflammatory diseases and thrombosis. researchgate.netnih.govnih.gov

Research has identified the "quinoline salicylic (B10762653) acid" class of compounds as effective small-molecule antagonists of P-selectin. researchgate.netnih.gov Several quinoline carboxylic acid derivatives, such as PSI-697 and PSI-421, have been developed and shown to inhibit the interaction between P-selectin and its ligand, PSGL-1, demonstrating efficacy in animal models of vascular injury and thrombosis. acs.orgacs.orgnih.gov Although this compound has not been specifically tested for this activity, its core structure as a quinoline carboxylic acid aligns with this class of inhibitors. This structural similarity suggests that it or its active hydrolyzed form could potentially possess P-selectin antagonist properties, though dedicated studies would be required to confirm this.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. rsc.orgbohrium.com These calculations can determine optimized molecular geometry, electronic structure, and reactivity descriptors. For quinoline (B57606) derivatives, DFT calculations are often performed using basis sets like B3LYP/6–31 G′(d,p) to achieve a balance between accuracy and computational cost. rsc.org

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net For similar quinoline structures, the charge density in the HOMO is often located on the quinoline moiety, while in the LUMO, it can shift towards substituent groups, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. rsc.org

| Computed Property | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | DFT |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | DFT |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. rsc.org | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for intermolecular interactions. | DFT |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov This method is crucial for understanding the potential biological activity of compounds like 8-(Acetyloxy)quinoline-2-carboxylic acid.

Docking algorithms place the ligand into the active site of a biological target and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov Studies on various quinoline derivatives have shown their potential to inhibit a wide range of enzymes, including HIV reverse transcriptase, DNA gyrase, and various kinases. nih.govtubitak.gov.trresearchgate.net For instance, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, compounds were docked into the enzyme's binding site (PDB: 4I2P), with the most potent derivative achieving a docking score of –10.675 kcal/mol. nih.govtubitak.gov.tr The binding mode analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the active site, which are essential for stabilizing the ligand-protein complex. researchgate.net

| Quinoline Derivative Class | Biological Target | Example Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazoline/Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | -10.675 | Not Specified nih.govtubitak.gov.tr |

| General Quinoline Derivatives | DNA Gyrase | -6.0 to -7.33 | Not Specified researchgate.net |

| Substituted Quinolines | SARS-CoV-2 Mpro | Not Specified | His41, His164, Glu166 researchgate.net |

| Imidazo[4,5-c]quinolines | PI3Kα | Not Specified | Val851, Ser774, Asp933 nih.gov |

Many quinoline-based molecules are designed as kinase inhibitors, which function by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket on the enzyme. researchgate.net Docking studies are instrumental in analyzing how these inhibitors interact with the ATP-binding site. For example, quinoline-based inhibitors of c-Met kinase and PI3Kγ have been shown to form a crucial hydrogen bond between the quinoline nitrogen and the backbone NH of a conserved valine residue (e.g., Val882 in PI3Kγ), mimicking a key interaction of ATP. nih.gov

Hydrophobic interactions are also a major driving force for ligand binding and protein stability. researchgate.net The planar aromatic structure of the quinoline ring is well-suited to form favorable hydrophobic and π-stacking interactions with nonpolar residues like proline, valine, and phenylalanine within the binding pocket. researchgate.netacs.org For instance, docking studies of quinoline derivatives with DNA gyrase revealed significant hydrophobic interactions with residues such as PRO124, VAL97, and ASP122, which contribute substantially to the binding affinity. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a powerful strategy in modern drug discovery used to search large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov This approach significantly reduces the time and cost associated with high-throughput screening in the lab. nih.gov

The process often begins with the design of a virtual combinatorial library. A core scaffold, such as the quinoline-2-carboxylic acid structure, is selected. A large and diverse library of virtual compounds is then generated by computationally adding various functional groups and substituents at different positions on the scaffold. nih.gov For example, a study on quinadoline B, a quinoline-containing alkaloid, involved generating a focused library of over 900,000 unique structures to find improved binders for the SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com This vast library is then screened using methods like molecular docking to predict the binding affinity of each compound for the target protein. mdpi.com The top-scoring compounds are selected as "hits" for further investigation, synthesis, and experimental testing. mdpi.combiointerfaceresearch.com

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. mdpi.com Web-based tools like SwissADME and pkCSM are widely used to calculate these properties in silico from a molecule's structure. researchgate.netnih.gov

These tools predict key physicochemical descriptors such as molecular weight, lipophilicity (logP), water solubility, and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness" and predict its potential for good oral bioavailability. nih.gov For example, studies on various quinoline derivatives have used SwissADME to predict properties like high gastrointestinal absorption and blood-brain barrier penetration. researchgate.netresearchgate.netnih.gov

| ADMET Parameter | Description | Importance |

|---|---|---|

| Lipophilicity (logP) | Partition coefficient between octanol (B41247) and water; measures fat solubility. | Influences absorption, distribution, and membrane permeability. mdpi.com |

| Water Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for absorption and formulation. |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High absorption is desirable for orally administered drugs. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the protective barrier of the central nervous system. | Important for CNS-targeting drugs; undesirable for others. |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. nih.gov |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness (e.g., MW ≤ 500, logP ≤ 5). | Helps filter out compounds with poor pharmacokinetic profiles. nih.gov |

Dynamics Simulations for Conformational Flexibility and Binding Events

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is used to assess the stability of a ligand-protein complex and to understand the conformational changes that occur during binding. nih.govmdpi.com

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period, often nanoseconds. nih.gov Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and is stable. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding. researchgate.net

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking. researchgate.net

MD simulations on various quinoline-protein complexes have been used to validate docking results, showing that promising compounds form stable complexes and maintain critical interactions over time. researchgate.nettandfonline.comtandfonline.com

Applications As Research Tools and Probes

Use in Chemical Biology for Target Validation and Pathway Elucidation

The ability of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) to act as a potent metal-chelating agent has made it a valuable tool in chemical biology for exploring and elucidating biological pathways related to metal homeostasis. researchgate.netnih.gov Its most notable application is in understanding iron metabolism and its impact on host-microbiome interactions. researchgate.netrsc.org

Detailed research has identified 8-HQA in high concentrations within the gut of certain lepidopteran larvae, such as those from the Noctuidae family. rsc.orgnih.gov In this biological context, 8-HQA functions as a siderophore, a small molecule that binds with high affinity to iron. nih.gov By sequestering iron, an essential nutrient for most bacteria, the insect host can regulate the composition and abundance of its gut microbiota. rsc.org The study of 8-HQA and its biosynthesis from tryptophan provides a direct method for elucidating the complex chemical negotiations between an organism and its commensal bacteria. rsc.orgnih.gov Researchers can use 8-HQA to validate the role of iron availability in microbial growth and to probe the metabolic pathways that are sensitive to iron limitation. researchgate.net

| Species Family | Compound Detected | Concentration Range (mM) | Proposed Biological Role |

|---|---|---|---|

| Noctuidae (e.g., Spodoptera littoralis) | 8-Hydroxyquinoline-2-carboxylic acid (8-HQA) | 0.5 - 5.0 | Iron Chelator (Siderophore) for Microbiome Control |

Derivatization for Analytical Detection of Biomolecules (e.g., Amino Acids, Carboxylic Acids)

The 8-(hydroxy/acetyloxy)quinoline-2-carboxylic acid scaffold is valuable not only for its intrinsic activity but also as a platform that can be chemically modified, or derivatized, to create specialized analytical tools. This derivatization can be approached in two ways: modifying the quinoline (B57606) molecule to tag biomolecules, or using other quinoline-based reagents to detect specific classes of biomolecules.

One key strategy involves activating the carboxylic acid group of 8-HQA. For instance, it can be converted into an N-hydroxy-succinimidyl (NHS) ester . nih.gov This activated ester readily reacts with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. nih.govlumiprobe.com This process creates a bifunctional molecule: one part (the 8-hydroxyquinoline (B1678124) core) acts as a metal chelator, while the other part is covalently linked to a protein. nih.gov Such derivatives have been developed for applications in radiopharmaceuticals, where the quinoline moiety chelates a radioactive metal ion, and the protein linkage directs it to a specific biological target. nih.gov

Conversely, the quinoline structure is a core component of various derivatization reagents designed for the sensitive detection of biomolecules like amino acids and carboxylic acids, typically in conjunction with high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comnih.gov These reagents are designed to react with the target biomolecules to attach a quinoline tag, which enhances their hydrophobicity (improving chromatographic separation) and ionization efficiency for MS detection. mdpi.comnih.gov

| Derivatization Reagent | Abbreviation | Target Biomolecule Class | Analytical Method |

|---|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Amino Acids (primary and secondary amines) | HPLC, UPLC-ESI-MS/MS |

| 2-Hydrazinoquinoline | HQ | Carboxylic Acids, Aldehydes, Ketones | LC-MS |

Development of Fluorescent Probes for Cellular Imaging and Sensing

The 8-hydroxyquinoline (8-HQ) scaffold is inherently fluorescent and serves as a foundational structure for the development of fluorescent probes for cellular imaging and ion sensing. researchgate.netnih.gov The fluorescence of 8-HQ and its derivatives is often sensitive to the local environment and, most importantly, to the presence of metal ions. researchgate.nettandfonline.com This property is exploited to create "turn-on" or ratiometric probes where the binding of a specific cation causes a significant change in fluorescence intensity or a shift in the emission wavelength. nih.govrsc.org

Derivatives of 8-HQ have been engineered to be highly selective for specific metal ions, such as Mg²⁺ and Hg²⁺, over other biologically relevant cations like Ca²⁺. nih.govrsc.org By modifying the 8-HQ core with different chelating groups, researchers can fine-tune the probe's affinity and selectivity for a target ion. rsc.org These probes have proven effective for mapping the distribution and tracking the movement of ions within living cells using techniques like confocal microscopy. nih.govnih.gov The ability to visualize these ions in real-time provides critical insights into cellular signaling, homeostasis, and disease states. nih.gov

For example, a probe named RHOQ, which incorporates an 8-hydroxyquinoline moiety into a rhodamine platform, was designed for the highly selective detection of Hg²⁺. rsc.orgnih.gov This probe demonstrated a substantial fluorescence enhancement upon binding to mercury ions and was successfully used for imaging Hg²⁺ in living cells. rsc.orgnih.gov Similarly, diaza-18-crown-6 derivatives appended with 8-hydroxyquinoline groups have been developed as effective fluorescent sensors for Mg²⁺, allowing for the quantification of total cellular magnesium and the imaging of its intracellular distribution. nih.gov

| Probe Structure | Target Analyte | Fluorescence Response | Application |

|---|---|---|---|

| Diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ) | Mg²⁺ | Strong fluorescence increase upon binding | Total Mg²⁺ assessment and confocal imaging in live cells |

| Rhodamine-based probe with 8-hydroxyquinoline (RHOQ) | Hg²⁺ | ~550-fold fluorescence enhancement | Detection of Hg²⁺ in aqueous solutions and living cells |

Future Research Directions and Translational Perspectives Pre Clinical

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

A primary objective in advancing 8-(acetyloxy)quinoline-2-carboxylic acid as a therapeutic lead is the rational design and synthesis of new analogues. The goal is to systematically modify its structure to improve biological activity, target selectivity, and pharmacokinetic properties. Synthetic strategies can be diverse, focusing on modifications at several key positions of the quinoline (B57606) core.

Future synthetic chemistry efforts could explore:

Modification of the Acetyloxy Group: The ester linkage of the acetyloxy group is susceptible to hydrolysis by esterase enzymes in the body, which could be a mechanism for prodrug activation or a route of metabolic inactivation. Future research could involve replacing the acetyl group with other acyl moieties or different functional groups to modulate stability, solubility, and the rate of hydrolysis.

Derivatization of the Carboxylic Acid: The carboxylic acid at the 2-position is a key site for modification. It can be converted into a variety of esters or amides. researchgate.net This strategy, as demonstrated in related quinoline compounds, can significantly influence the molecule's biological activity, cell permeability, and pharmacokinetic profile. researchgate.net For instance, creating aryl esters or amides can introduce new points of interaction with biological targets. researchgate.net

Substitution on the Quinoline Ring: The benzene (B151609) portion of the quinoline ring presents opportunities for substitution with various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups. These modifications can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for its target. nih.gov Synthetic methods like the Doebner quinoline synthesis can be adapted to create a library of such analogues. researchgate.net

Exploration of Multi-Targeting Approaches with Quinoline-2-carboxylic Acid Hybrids

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a promising strategy in modern drug design to tackle complex diseases like cancer and infectious diseases. rsc.orgnih.govresearchgate.net This multi-target approach can enhance therapeutic efficacy, reduce side effects, and overcome drug resistance. rsc.org For quinoline-2-carboxylic acid derivatives, this opens up a vast field of possibilities.

Future research should focus on creating hybrid molecules by combining the this compound scaffold with other biologically active moieties. researchgate.net Examples from the broader quinoline family demonstrate the potential of this approach. For instance, hybrids of quinoline with chalcones, coumarins, and various heterocyclic systems like pyrazole (B372694) and thiazole (B1198619) have shown significant anticancer activity. rsc.orgnih.govresearchgate.netajchem-a.com These hybrids often act on multiple targets, such as kinases, tubulin, and topoisomerases. rsc.org

| Hybrid Type | Combined Pharmacophore | Potential Therapeutic Target/Application | Reference Example |

|---|---|---|---|

| Quinoline-Chalcone | Chalcone | Anticancer (e.g., Tubulin polymerization inhibition, Kinase inhibition) | rsc.org |

| Quinoline-Amidrazone | Amidrazone | Anticancer (e.g., c-Abl kinase inhibition) | pensoft.net |

| Quinoline-Coumarin | Coumarin | Anticancer | researchgate.netnih.gov |

| Quinoline-Thiazolidinone | Thiazolidinone | Anti-inflammatory, Antimicrobial, Anticancer | ajchem-a.com |

| Quinoline-Indole | Indole (Indolo[2,3-b]quinoline) | Anticancer (Pancreatic Cancer) | nih.gov |

Investigation of Novel Molecular Mechanisms of Action

While the biological activities of many quinoline derivatives have been reported, the precise molecular mechanisms often remain to be fully elucidated. For this compound and its future analogues, a deep dive into their mechanism of action is critical for further development.

Initial studies on related quinoline carboxylic acids suggest several potential mechanisms. These include anti-inflammatory and antiproliferative effects, possibly mediated through the chelation of divalent metals. nih.gov Other quinoline derivatives have been shown to act as inhibitors of specific enzymes, such as VEGFR tyrosine kinase, or to damage DNA. mdpi.comresearchgate.net

Future investigations should employ a range of modern molecular biology techniques, including:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound interacts with.

Enzymatic Assays: Screening the compound against panels of relevant enzymes (e.g., kinases, proteases, deacetylases) to determine inhibitory activity.

Cell-Based Assays: Investigating the compound's effects on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. researchgate.net

Genomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound to uncover affected pathways.

Advanced Pre-clinical In Vivo Efficacy Studies in Relevant Animal Models

Translating promising in vitro results into in vivo efficacy is a crucial step in the drug development pipeline. Advanced pre-clinical studies in relevant animal models are essential to evaluate the therapeutic potential of this compound and its novel analogues in a complex biological system.

Based on the observed in vitro activities of related compounds, such as anti-inflammatory, analgesic, and antimicrobial effects, appropriate animal models should be selected. researchgate.netnih.gov For example, if anti-inflammatory properties are identified, rodent models of inflammation (e.g., carrageenan-induced paw edema) could be employed. researchgate.net If anticancer activity is observed, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be the standard. nih.gov

These in vivo studies are critical for determining key pharmacological parameters, including:

Efficacy: Assessing the ability of the compound to produce the desired therapeutic effect.

Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its bioavailability and half-life.

Pharmacodynamics (PD): Correlating the compound's concentration in the body with its biological effect.

Successful in vivo studies, demonstrating both efficacy and a favorable pharmacokinetic profile, are a prerequisite for advancing a compound toward clinical trials. acs.orgpandawainstitute.com

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is indispensable. researchgate.netomicstutorials.com This involves the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of the compound's impact on cellular networks. nih.govresearchgate.netfrontiersin.org